molecular formula C20H38O4 B1663736 Medica 16 CAS No. 87272-20-6

Medica 16

Cat. No.: B1663736
CAS No.: 87272-20-6
M. Wt: 342.5 g/mol
InChI Key: HYSMCRNFENOHJH-UHFFFAOYSA-N
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Description

Medica 16: is a small molecule inhibitor primarily known for its role in inhibiting ATP-citrate lyase, an enzyme crucial in the metabolic pathway of lipogenesis. This compound has garnered attention for its potential therapeutic applications in treating metabolic disorders such as obesity, hyperlipidemia, and insulin resistance .

Scientific Research Applications

Medica 16 has a broad range of scientific research applications:

Safety and Hazards

Medica 16 is not classified as a dangerous substance according to GHS . It may be harmful if inhaled, absorbed through skin, or swallowed, and may cause irritation to eyes, skin, and respiratory tract . Personal protective equipment such as safety goggles with side-shields and protective gloves are recommended when handling this compound .

Future Directions

Medica 16 has been used in research to study its effects on conditions such as insulin resistance . Future research may continue to explore its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Medica 16 can be synthesized through a multi-step organic synthesis process. The synthesis typically involves the following steps:

    Formation of the core structure: The initial step involves the construction of the core structure of this compound through a series of condensation and cyclization reactions.

    Functionalization: Subsequent steps involve the introduction of functional groups necessary for the biological activity of the compound. This may include hydroxylation, esterification, and other modifications.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity level.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Medica 16 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its activity.

    Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Comparison with Similar Compounds

Similar Compounds

    Atorvastatin: Another inhibitor of cholesterol synthesis, but primarily targets HMG-CoA reductase.

    Fibrates: A class of compounds that activate peroxisome proliferator-activated receptors to reduce triglyceride levels.

    Thiazolidinediones: Compounds that improve insulin sensitivity by activating peroxisome proliferator-activated receptor gamma.

Uniqueness of Medica 16

This compound is unique in its dual mechanism of action, targeting both ATP-citrate lyase and free fatty acid receptors. This dual action makes it particularly effective in reducing lipid accumulation and improving insulin sensitivity, offering potential advantages over other compounds that target only a single pathway .

Properties

IUPAC Name

3,3,14,14-tetramethylhexadecanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O4/c1-19(2,15-17(21)22)13-11-9-7-5-6-8-10-12-14-20(3,4)16-18(23)24/h5-16H2,1-4H3,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSMCRNFENOHJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCCCCCCCCC(C)(C)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00236246
Record name Medica 16
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00236246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87272-20-6
Record name Medica 16
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087272206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Medica 16
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00236246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEDICA-16
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC257FLPCK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 17.0 g of the tetra-ester of Example 1 and 300 ml of a 25% aqueous KOH solution was heated in an oil bath to reflux temperature and the mixture was refluxed until the organic phase has completely disappeared (about 48 hours). The aqueous solution was then cooled to room temperature, extracted with ether, further cooled by the addition of ice and acidified with concentrated aqueous hydrochloric acid, whereupon a solid precipitate was formed consisting of the corresponding tetracarboxylic acid. This solid precipitate was dissolved in diethyl ether and the solution dried over anhydrous magnesium sulfate, filtered and evaporated to dryness. The tetracarboxylic acid residue was decarboxylated by heating to 150°-160° C. on an oil bath until evolution of carbon dioxide was no longer observed. The crude product was cooled and recrystallized from a mixture of chloroform and petroleum ether (40°-60° C.). The pure product was obtained at a yield of 5.5 g.
Name
tetra-ester
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tetracarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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